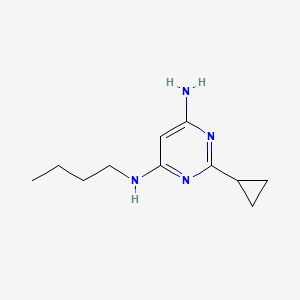

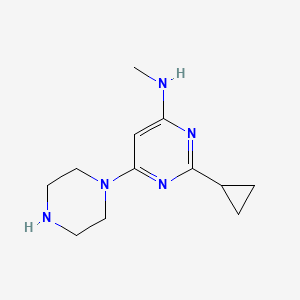

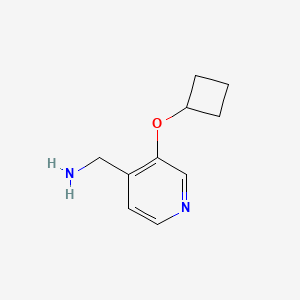

![molecular formula C13H17N3 B1471728 (1-环戊基-1H-苯并[d]咪唑-5-基)甲胺 CAS No. 1267326-50-0](/img/structure/B1471728.png)

(1-环戊基-1H-苯并[d]咪唑-5-基)甲胺

描述

The compound “(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine” is a chemical compound that has grabbed the attention of researchers. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

科学研究应用

抗癌活性

苯并咪唑衍生物,包括与(1-环戊基-1H-苯并[d]咪唑-5-基)甲胺相似的化合物,已被发现具有良好的抗癌活性。 研究表明某些苯并咪唑化合物对HBL-100细胞系和HeLa细胞系具有活性,表明其在癌症治疗中具有潜在应用价值 .

群体感应抑制

研究表明,苯并咪唑衍生物可以在破坏细菌群体感应机制方面发挥作用。 这在细菌致病性和抗性方面具有重要意义,因为群体感应对细菌交流和毒力因子产生至关重要 .

功能分子的合成

取代咪唑(包括苯并咪唑衍生物)的区域控制合成对于创建用于各种日常应用的功能分子至关重要。 该领域的进展突出了这些化合物在合成化学中的多功能性和实用性 .

药物合成

苯并咪唑衍生物用于药物合成。 由于这些化合物在医药领域的潜在应用及其对环境影响的降低,其环保合成是一个令人关注的领域 .

金属有机框架 (MOFs)

MOFs的结构多功能性和受控孔隙率使其在工业和科学应用中极具吸引力。 苯并咪唑衍生物用于合成新型MOFs,这些MOFs在气体存储、分离和催化等领域具有潜在用途 .

作用机制

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Targets of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . The specific targets of these compounds can vary widely depending on their structure and the conditions under which they are used.

Mode of Action

The mode of action of imidazole derivatives can also vary widely. Some may interact with enzymes or receptors in the body, while others may interfere with the synthesis of essential biomolecules in pathogens .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins or nucleic acids, while others may alter signal transduction pathways .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can depend on many factors, including their chemical structure, the route of administration, and the individual’s metabolism .

Result of Action

The result of the action of imidazole derivatives can range from the killing of pathogens to the alleviation of symptoms of disease .

Action Environment

The action environment can greatly influence the efficacy and stability of imidazole derivatives. Factors such as pH, temperature, and the presence of other substances can all affect how these compounds behave .

实验室实验的优点和局限性

The use of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine in lab experiments has several advantages. First, it is a relatively simple compound to synthesize and is easy to purify. Second, it is a relatively stable compound and has a long shelf life. Finally, it is a relatively inexpensive compound and can be easily obtained from chemical suppliers.

The use of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine in lab experiments also has several limitations. First, it is not a very potent compound and may require higher concentrations in order to produce a desired effect. Second, it can be toxic and should be handled with care. Finally, it is not water soluble and may require the use of solvents in order to dissolve it.

未来方向

There are a number of possible future directions for (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine. First, it could be used to study the effects of certain drugs on the endocrine system. Second, it could be used to study the effects of certain drugs on the gastrointestinal system. Third, it could be used to study the effects of certain drugs on the musculoskeletal system. Fourth, it could be used to study the effects of certain drugs on the skin. Finally, it could be used to study the effects of certain drugs on the immune system.

生化分析

Biochemical Properties

(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzimidazole core is known to interact with enzymes such as kinases and oxidoreductases, influencing their activity and stability . Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function. These interactions are crucial for its role in modulating biochemical pathways and cellular processes.

Cellular Effects

The effects of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, influencing their structure and function. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can activate other enzymes by inducing conformational changes that enhance their activity. These molecular interactions are critical for its role in regulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals Long-term studies have shown that (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can have sustained effects on cellular function, including prolonged activation or inhibition of specific enzymes and signaling pathways

Dosage Effects in Animal Models

The effects of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without causing harm. These dosage effects are crucial for determining the safe and effective use of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine in research and potential therapeutic applications.

Metabolic Pathways

(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties and activities . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. These interactions are important for understanding its metabolic fate and potential effects on cellular function.

Transport and Distribution

The transport and distribution of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can bind to proteins in the cytoplasm and nucleus, affecting its distribution and accumulation within different cellular compartments. These transport and distribution properties are critical for its biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can be found in the cytoplasm and mitochondria, where it modulates cellular metabolism and signaling pathways. These subcellular localization properties are important for understanding its mechanism of action and potential effects on cellular function.

属性

IUPAC Name |

(1-cyclopentylbenzimidazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-8-10-5-6-13-12(7-10)15-9-16(13)11-3-1-2-4-11/h5-7,9,11H,1-4,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBXNRNKRYXORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C2C=CC(=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

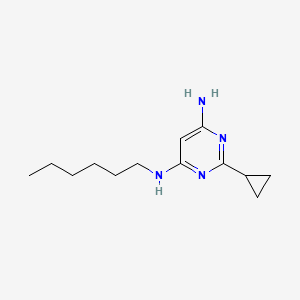

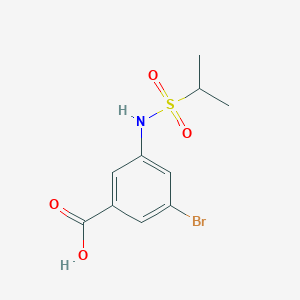

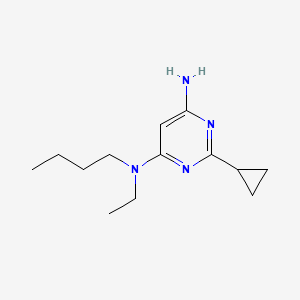

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-propylpentan-1-one](/img/structure/B1471647.png)